Cyclopropyl(2,3-difluorophenyl)methanol
Description
Cyclopropyl(2,3-difluorophenyl)methanol is a fluorinated secondary alcohol featuring a cyclopropyl group attached to a 2,3-difluorophenyl-substituted methanol backbone. The compound’s fluorinated aromatic and cyclopropane moieties contribute to its unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
cyclopropyl-(2,3-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
InChI Key |
YBQPQMIWUJVVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclopropyl(2,3-difluorophenyl)methanol
General Synthetic Strategy
The synthesis of this compound typically involves constructing the cyclopropyl ring adjacent to the difluorophenyl group, followed by introduction of the hydroxymethyl functionality. Key synthetic approaches include:
- Cyclopropanation of difluorophenyl-substituted alkenes or alkenyl derivatives.
- Functional group transformations on pre-formed cyclopropyl intermediates.
- Use of organometallic reagents for carbonyl addition to form the alcohol.
Specific Synthetic Routes and Reactions
Cyclopropanation via Simmons–Smith or Related Reactions
A common approach involves cyclopropanation of 2,3-difluorostyrene derivatives using Simmons–Smith reagents (e.g., diiodomethane and zinc-copper couple) to form the cyclopropyl ring. This method provides stereoselective access to the cyclopropylphenyl framework.
Subsequent oxidation or functionalization at the benzylic position introduces the hydroxymethyl group to yield this compound.
Organometallic Addition to Difluorophenylcyclopropyl Ketones
Another route involves preparing 2,3-difluorophenylcyclopropyl ketones as intermediates, followed by reduction or nucleophilic addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to the carbonyl group to afford the corresponding alcohol.
This method allows for control over stereochemistry and functional group compatibility.
Reduction of Difluorophenylcyclopropylcarboxaldehydes
Reduction of aldehyde precursors bearing the 2,3-difluorophenyl and cyclopropyl groups using mild reducing agents such as sodium borohydride or lithium aluminum hydride can selectively yield the target alcohol.
Example from Literature: Synthesis Related to Ticagrelor Intermediates
A relevant synthetic methodology involving difluorophenylcyclopropyl intermediates is described in the synthesis of Ticagrelor analogs, where cyclopropyl(3,4-difluorophenyl) derivatives were prepared and functionalized to yield hydroxylated compounds. Although the exact positional fluorination differs (3,4- vs. 2,3-difluoro), the synthetic principles apply.
The key steps included:
- Preparation of cyclopropylamine derivatives bearing difluorophenyl substituents.
- Benzyl protection and subsequent functional group transformations.
- Use of zinc dust and acetic acid for reduction steps.
- Controlled temperature conditions for selective reactions.
This approach demonstrated the feasibility of constructing cyclopropyl-difluorophenyl alcohols under mild conditions with good yields.
Analytical Data and Research Discoveries
Physicochemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C10H10F2O |
| Molecular Weight | 184.18 g/mol |
| IUPAC Name | (2-(2,3-difluorophenyl)cyclopropyl)methanol (full name) |
| SMILES | C1C(C1C2=C(C=CC(=C2)F)F)CO |
| InChIKey | FJUBCGVHSHOJMF-UHFFFAOYSA-N |
These descriptors confirm the compound's identity and facilitate database searches for synthetic protocols.
Structure-Activity Relationship (SAR) Insights
Recent medicinal chemistry studies on related cyclopropyl-difluorophenyl methanol derivatives, such as pyrazolopyridinone inhibitors, indicate that substitution on the methylene carbon with hydroxyl and small alkyl groups (including cyclopropyl) enhances potency and metabolic stability. These findings underscore the importance of the cyclopropyl alcohol moiety in modulating biological activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl(2,3-difluorophenyl)methane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Cyclopropyl(2,3-difluorophenyl)carboxylic acid.
Reduction: Cyclopropyl(2,3-difluorophenyl)methane.
Substitution: Cyclopropyl(2-methoxy-3-difluorophenyl)methanol.
Scientific Research Applications
Cyclopropyl(2,3-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table compares Cyclopropyl(2,3-difluorophenyl)methanol with key analogs in terms of molecular properties, substituents, and applications:
Key Observations:
Functional Group Impact: The ketone analog (CAS 1609347-18-3) exhibits a lower molecular weight (182.17 vs. ~184.18) due to the absence of hydroxyl hydrogen. This difference influences reactivity; for example, the ketone is a precursor for alcohol synthesis via reduction, whereas the methanol derivative may participate in esterification or etherification .
Fluorination: Both the target compound and its analogs leverage fluorine atoms to improve metabolic stability and bioavailability. However, the 2,3-difluorophenyl group may confer distinct electronic effects (e.g., altered π-π stacking) compared to mono-fluorinated or methoxy-substituted analogs .
Pharmacological and Material Relevance
- Bioactivity: Fluorinated cyclopropane derivatives are prominent in kinase inhibitors and antiviral agents.
- Material Properties: The cyclopropane moiety in the target compound may enhance rigidity in polymer matrices compared to flexible analogs like 1-methylcyclopentanol (CAS 1462-03-9), which lacks aromatic fluorination .
Q & A
Q. What are the common synthetic routes for Cyclopropyl(2,3-difluorophenyl)methanol in academic research?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Reaction of fluorinated benzaldehyde derivatives with cyclopropane-containing intermediates under nitrogen atmosphere. For example, borane-pyridine complexes are used for reductive amination or alcohol formation at 0°C .
- Step 2 : Purification via reverse-phase column chromatography (acetonitrile/water) to isolate the target compound, achieving yields up to 79% .
- Key reagents : Hydrochloric acid in methanol, ethyl acetate for extraction, and sodium sulfate for drying .
Q. How is the purity of this compound assessed in research settings?
Purity is validated using:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular ion peaks (e.g., m/z 411.5 [M+H]+) .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 1.03 minutes under SQD-AA05 conditions) ensure chromatographic consistency .
- NMR spectroscopy : 1H and 13C NMR data verify structural integrity, as seen in analogous cyclopropyl-fluorophenyl derivatives .
Q. What spectroscopic techniques are employed for structural confirmation?
Researchers rely on:
- 1H/13C NMR : To resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and fluorophenyl aromatic signals (δ ~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass matching theoretical calculations (e.g., error < 2 ppm) .
Advanced Research Questions
Q. How does the fluorination pattern on the phenyl ring influence synthetic yield and stability?
- Positional effects : 2,3-Difluorophenyl groups exhibit steric and electronic modulation, impacting cyclopropanation efficiency. For example, trans-selectivity in cyclopropane formation is influenced by fluorine’s electron-withdrawing effects, as observed in analogs with 95–96% HPLC purity .
- Stability : Fluorine substituents reduce oxidative degradation but may increase sensitivity to hydrolysis in polar solvents .
Q. What challenges exist in stereochemical analysis, and how are they addressed?
- Cyclopropane ring stereochemistry : Chiral HPLC columns (e.g., C18 reverse-phase) resolve enantiomers, while NOESY NMR confirms trans-configuration in cyclopropane derivatives .
- Diastereomer separation : Gradient elution with acetonitrile/water mixtures is critical for isolating stereoisomers, as demonstrated in patent syntheses .
Q. What strategies optimize the cyclopropanation step during synthesis?
- Temperature control : Reactions at 0°C minimize side reactions (e.g., ring-opening) .
- Catalyst selection : Use of pyridine and trioxatriphosphinic acid enhances reaction efficiency by stabilizing intermediates .
- Atmosphere : Nitrogen inertness prevents oxidation of sensitive intermediates like borane complexes .
Q. How are conflicting LCMS/HPLC data resolved in quality control?
- Contradiction analysis : Discrepancies in retention times or mass spectra are addressed by re-running samples under standardized conditions (e.g., SMD-TFA05 for HPLC) and cross-validating with NMR .
- Impurity profiling : LCMS-coupled fraction collection identifies by-products (e.g., unreacted starting materials) for further purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
